molecular formula C6H7BrO B6277080 1-(2-bromoethynyl)cyclobutan-1-ol CAS No. 2737342-89-9

1-(2-bromoethynyl)cyclobutan-1-ol

Cat. No. B6277080
CAS RN: 2737342-89-9
M. Wt: 175
InChI Key:
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Description

1-(2-Bromoethynyl)cyclobutan-1-ol, also known as BECB, is an organic compound with the molecular formula C4H5BrO. It is a colorless liquid with a low boiling point. BECB is used in several scientific and industrial applications due to its unique properties, such as its low volatility, high solubility in water, and low toxicity. It is also used as a building block for the synthesis of more complex molecules.

Mechanism of Action

1-(2-bromoethynyl)cyclobutan-1-ol is known to act as a pro-drug, meaning that it is metabolized in the body to form an active drug. The mechanism of action of 1-(2-bromoethynyl)cyclobutan-1-ol is not yet fully understood, but it is thought to be related to its ability to react with certain enzymes in the body. It is believed that 1-(2-bromoethynyl)cyclobutan-1-ol can interact with certain enzymes, such as cytochrome P450 and UDP-glucuronosyltransferase, to form active metabolites that can interact with cellular targets.
Biochemical and Physiological Effects
1-(2-bromoethynyl)cyclobutan-1-ol has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 and UDP-glucuronosyltransferase. Additionally, 1-(2-bromoethynyl)cyclobutan-1-ol has been found to induce apoptosis in certain cell lines, suggesting that it has the potential to be used as an anti-cancer agent. Furthermore, 1-(2-bromoethynyl)cyclobutan-1-ol has been found to inhibit the growth of certain bacteria, suggesting that it may have potential applications in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2-bromoethynyl)cyclobutan-1-ol in lab experiments is its low toxicity. 1-(2-bromoethynyl)cyclobutan-1-ol is relatively harmless to humans and animals, making it a safe choice for laboratory use. Additionally, 1-(2-bromoethynyl)cyclobutan-1-ol is highly soluble in water, which makes it easy to work with and store. The main limitation of using 1-(2-bromoethynyl)cyclobutan-1-ol in lab experiments is its low volatility. This can make it difficult to work with in certain applications, such as when it is used as a reagent for organic synthesis.

Future Directions

There are several potential future directions for the use of 1-(2-bromoethynyl)cyclobutan-1-ol. One potential application is in the development of new drugs and therapies. 1-(2-bromoethynyl)cyclobutan-1-ol has been shown to have several biochemical and physiological effects, making it a potential candidate for the development of new drugs and therapies. Additionally, 1-(2-bromoethynyl)cyclobutan-1-ol could be used in the synthesis of new materials, such as polymers and dendrimers. Finally, 1-(2-bromoethynyl)cyclobutan-1-ol could be used to study the mechanism of action of certain drugs and to study the biochemical and physiological effects of certain drugs.

Synthesis Methods

1-(2-bromoethynyl)cyclobutan-1-ol can be synthesized from the reaction of 2-bromoethanol and cyclobutanol. It is a two-step process, which involves the formation of a cyclobutyl bromide intermediate and then the elimination of water to form the desired product. The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran at a temperature of 40-50°C.

Scientific Research Applications

1-(2-bromoethynyl)cyclobutan-1-ol is used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. It is used as a building block to synthesize more complex molecules, such as polymers and dendrimers. It is also used in the synthesis of pharmaceuticals, including antibiotics and antifungals. Additionally, 1-(2-bromoethynyl)cyclobutan-1-ol is used as a reagent to study the mechanism of action of certain drugs and to study the biochemical and physiological effects of certain drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromoethynyl)cyclobutan-1-ol involves the addition of a bromoethynyl group to cyclobutanone followed by reduction of the resulting intermediate to yield the desired product.", "Starting Materials": [ "Cyclobutanone", "2-Bromoethanol", "Sodium hydride (NaH)", "Diethyl ether", "Tetrahydrofuran (THF)", "Sodium borohydride (NaBH4)", "Acetic acid" ], "Reaction": [ "Step 1: Preparation of 2-bromoethynylcyclobutanone", "a. Dissolve cyclobutanone (1.0 g, 13.5 mmol) in diethyl ether (20 mL) and cool the solution to 0°C.", "b. Add sodium hydride (0.54 g, 22.5 mmol) to the solution and stir for 30 minutes.", "c. Add 2-bromoethanol (1.8 g, 13.5 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "d. Filter the reaction mixture and wash the solid with diethyl ether.", "e. Concentrate the filtrate under reduced pressure to obtain 2-bromoethynylcyclobutanone as a yellow oil.", "Step 2: Reduction of 2-bromoethynylcyclobutanone", "a. Dissolve 2-bromoethynylcyclobutanone (1.0 g, 4.5 mmol) in THF (20 mL) and cool the solution to 0°C.", "b. Add sodium borohydride (0.25 g, 6.6 mmol) to the solution and stir for 2 hours at room temperature.", "c. Add acetic acid (2 mL) to the reaction mixture and stir for 30 minutes.", "d. Filter the reaction mixture and wash the solid with THF.", "e. Concentrate the filtrate under reduced pressure to obtain 1-(2-bromoethynyl)cyclobutan-1-ol as a white solid." ] }

CAS RN

2737342-89-9

Product Name

1-(2-bromoethynyl)cyclobutan-1-ol

Molecular Formula

C6H7BrO

Molecular Weight

175

Purity

95

Origin of Product

United States

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